molecular formula C21H22N2O3 B12367726 Paquinimod-d5-1

Paquinimod-d5-1

Cat. No.: B12367726
M. Wt: 355.4 g/mol
InChI Key: DIKSYHCCYVYKRO-FQGWPHPPSA-N
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Description

Paquinimod-d5-1, also known as ABR-215757-d5-1, is a deuterated analog of Paquinimod. Paquinimod is a specific and orally active inhibitor of the S100A8/S100A9 complex. This compound has shown significant potential in reducing viral loads in SARS-CoV-2-infected mice and has been studied for its immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paquinimod-d5-1 involves the deuteration of PaquinimodThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Paquinimod-d5-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Paquinimod-d5-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated analogs.

    Biology: Investigated for its role in modulating immune responses and reducing inflammation.

    Medicine: Studied for its potential therapeutic effects in treating autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

Paquinimod-d5-1 exerts its effects by inhibiting the S100A8/S100A9 complex. This inhibition leads to a reduction in the inflammatory response and modulation of the immune system. The compound targets specific molecular pathways involved in immune regulation, making it a promising candidate for treating various inflammatory and autoimmune conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation in the body. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterparts .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

355.4 g/mol

IUPAC Name

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D

InChI Key

DIKSYHCCYVYKRO-FQGWPHPPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O)[2H])[2H]

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C

Origin of Product

United States

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